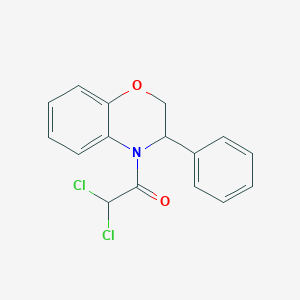
2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring fused with a phenyl group and a dichloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step often involves the condensation of an o-aminophenol with a phenylacetaldehyde derivative under acidic conditions to form the benzoxazine ring.
Introduction of the Dichloroethanone Moiety: The benzoxazine intermediate is then reacted with a chlorinating agent, such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), to introduce the dichloroethanone group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the dichloroethanone moiety, potentially converting it to a diol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or diols.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and resins, due to its potential to impart desirable physical and chemical properties.
作用機序
The mechanism of action of 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone involves its interaction with specific molecular targets. The dichloroethanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The benzoxazine ring may also interact with biological membranes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone: Similar structure but with a propanone group instead of ethanone.
2,2-Dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone: Contains a butanone group, offering different reactivity and properties.
Uniqueness
The uniqueness of 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
特性
IUPAC Name |
2,2-dichloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-15(18)16(20)19-12-8-4-5-9-14(12)21-10-13(19)11-6-2-1-3-7-11/h1-9,13,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYCRKMUKXOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)C(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














